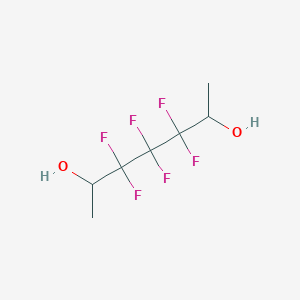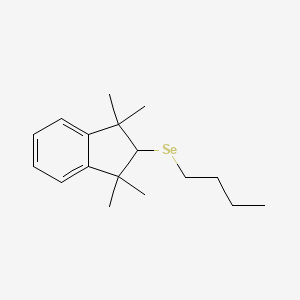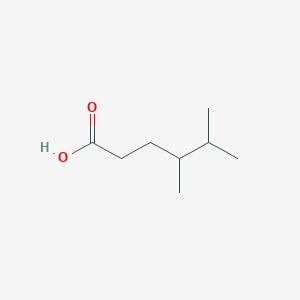
Thiourea, dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, dibutyl- (also known as N,N’-dibutylthiourea) is an organosulfur compound with the chemical formula C₉H₂₀N₂S. It is a derivative of thiourea where the hydrogen atoms are replaced by butyl groups. This compound is known for its applications in various fields, including organic synthesis, corrosion inhibition, and biological research .
Synthetic Routes and Reaction Conditions:
Condensation Method: A common method involves the condensation of amines with carbon disulfide in an aqueous medium.
Isocyanide Reaction: Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature.
On-Water Reaction: This method uses (thio)isocyanates and amines in water, providing a sustainable and chemoselective synthesis of unsymmetrical thioureas.
Industrial Production Methods: Industrial production of thiourea derivatives often involves large-scale reactions using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: Thiourea derivatives can undergo oxidation reactions, often leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert thiourea derivatives back to their corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Urea derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted thioureas.
Wissenschaftliche Forschungsanwendungen
Thiourea, dibutyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Industry: Utilized as a corrosion inhibitor for metals, particularly in saline environments.
Wirkmechanismus
The mechanism of action of thiourea, dibutyl- involves its interaction with molecular targets through hydrogen bonding and other weak interactions. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Thiourea, dibutyl- can be compared with other thiourea derivatives:
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
Uniqueness: Thiourea, dibutyl- is unique due to its specific butyl substitutions, which influence its solubility, reactivity, and interaction with other molecules. This makes it particularly effective in applications such as corrosion inhibition and enzyme inhibition .
Eigenschaften
CAS-Nummer |
32841-23-9 |
|---|---|
Molekularformel |
C9H20N2S |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
1,1-dibutylthiourea |
InChI |
InChI=1S/C9H20N2S/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3,(H2,10,12) |
InChI-Schlüssel |
OVRQXQSDQWOJIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
![2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide](/img/structure/B14143475.png)
![(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14143477.png)
![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)

![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)


![3-bromo-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14143499.png)


![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)
